N-(4-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of imidazotriazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyaniline, phenylhydrazine, and acetic anhydride. The synthesis may proceed through the formation of intermediate compounds such as hydrazones and imidazoles, followed by cyclization and acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the imidazotriazole core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles (e.g., halogens, alkylating agents). Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the imidazotriazole core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide include other imidazotriazole derivatives with varying substituents on the aromatic ring or the imidazotriazole core.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This could include differences in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C19H17N5O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C19H17N5O3/c1-27-14-9-7-13(8-10-14)20-16(25)11-15-18(26)22-19-21-17(23-24(15)19)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,20,25)(H,21,22,23,26) |
InChI Key |
KSJQFMVMSCEXRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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